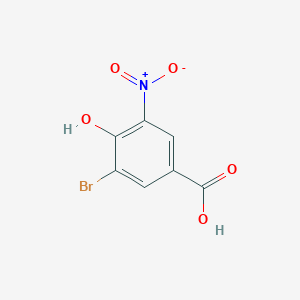

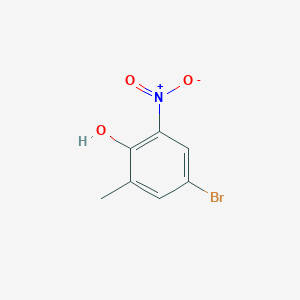

3-溴-4-羟基-5-硝基苯甲酸

描述

“3-Bromo-4-hydroxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4BrNO5 . It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .

Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-4-hydroxy-5-nitrobenzoic acid” are not detailed in the retrieved data, it’s worth noting that nitro compounds can participate in a variety of reactions. For instance, they can undergo reduction to form amines, or participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

“3-Bromo-4-hydroxy-5-nitrobenzoic acid” has a density of 1.9±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3, and a polar surface area of 83 Å2 .

科学研究应用

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but it’s a crucial process in the functionalization of these esters .

- Method : The study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

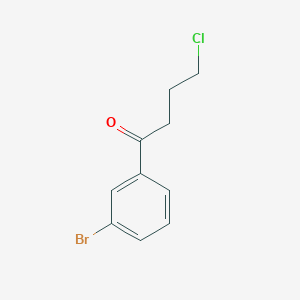

- Field : Organic Chemistry

- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .

- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Catalytic Protodeboronation of Pinacol Boronic Esters

α-Bromination Reaction on Acetophenone Derivatives

安全和危害

The safety data sheet for “3-Bromo-4-nitrobenzoic acid” indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNRULZELFVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602033 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

CAS RN |

67175-27-3 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)